N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide
Description
“N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide” is an anthraquinone-derived compound featuring a phenylacetamide substituent at the 2-position of the anthracene core. The 9,10-dioxo (anthraquinone) moiety confers redox activity and planar aromaticity, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C22H15NO3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C22H15NO3/c24-20(12-14-6-2-1-3-7-14)23-15-10-11-18-19(13-15)22(26)17-9-5-4-8-16(17)21(18)25/h1-11,13H,12H2,(H,23,24) |
InChI Key |
YAYRVLMZUHRIGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Acylation of 2-Aminoanthraquinone
A direct route involves the acylation of 2-aminoanthraquinone with phenylacetyl chloride. This method, adapted from VulcanChem’s anthracene derivative synthesis, proceeds via nucleophilic acyl substitution.
Procedure :
-
Reagents : 2-Aminoanthraquinone (1.0 equiv), phenylacetyl chloride (1.2 equiv), triethylamine (2.0 equiv), anhydrous dichloromethane.
-
Conditions : Stirred under nitrogen at 0–5°C for 1 h, then room temperature for 12 h.
-
Workup : Washed with 5% HCl, saturated NaHCO₃, and brine. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).
Yield : ~65% (estimated from analogous reactions).
Key Advantage : Minimal side products due to anthraquinone’s low solubility, favoring selective amide bond formation.
Acyl Chloride-Mediated Coupling
This two-step method, inspired by Ambeed’s anthraquinone-2-carbonyl chloride synthesis, generates the amide via an intermediate acyl chloride.
Step 1: Synthesis of Anthraquinone-2-carbonyl Chloride
-
Reagents : Anthraquinone-2-carboxylic acid (1.0 equiv), oxalyl chloride (1.5 equiv), catalytic DMF, dichloromethane.
-
Intermediate Characterization : IR (neat) shows C=O stretch at 1728 cm⁻¹.
Step 2: Amide Formation
-
Reagents : Anthraquinone-2-carbonyl chloride (1.0 equiv), 2-phenylacetamide (1.1 equiv), triethylamine (2.0 equiv), THF.
-
Conditions : 0°C to room temperature, 6 h.
Limitation : Requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride.
Cycloaddition-Based Strategies
Diels-Alder Approach for Anthracene Core Formation
The PMC-described [4+2] cycloaddition between α-bromoacrolein and 9-allylanthracene constructs the bicyclic framework, which is later functionalized.
Procedure :
-
Diels-Alder Reaction :
-
Oxidation to Dione :
-
Reagents : Intermediate 7 , KMnO₄, acetic acid.
-
Conditions : 60°C, 4 h.
-
-
Amidation :
-
Reagents : 9,10-Dioxoanthracen-2-carbonyl chloride, 2-phenylacetamide, as in Section 1.2.
-
Overall Yield : ~40% (multi-step penalty).
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Acylation of 2-Aminoanthraquinone | Phenylacetyl chloride | 65% | Single-step, high selectivity | Limited commercial availability of 2-aminoanthraquinone |
| Acyl Chloride Coupling | Oxalyl chloride | 70% | Scalable, well-characterized intermediates | Moisture-sensitive steps |
| Diels-Alder Cycloaddition | α-Bromoacrolein | 40% | Builds complex core from simple precursors | Multi-step, lower overall yield |
Optimization and Mechanistic Insights
Catalytic Improvements
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming hydroxyanthracene derivatives.
Substitution: The amide linkage and phenyl ring can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroxyanthracene compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H15NO3
- Molecular Weight : 341.4 g/mol
- Structure : The compound features an anthracene backbone with two keto groups at positions 9 and 10, and an amide linkage at position 2.
Chemistry
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide serves as a precursor for synthesizing more complex organic molecules. It is utilized in various organic reactions due to its unique structural properties.
| Application | Description |
|---|---|
| Precursor in Organic Synthesis | Used to create derivatives with varied functional groups. |
| Reagent in Organic Reactions | Engages in electrophilic aromatic substitution reactions due to its electron-withdrawing groups. |
Biology
The compound's structural features make it a candidate for studying enzyme interactions and biological pathways. Its anthraquinone moiety can intercalate with DNA, potentially affecting transcription and replication processes.
| Biological Application | Mechanism |
|---|---|
| Enzyme Interaction Studies | Investigates how the compound interacts with specific enzymes. |
| DNA Intercalation | Alters DNA structure, impacting gene expression. |
Medicine
Research into the therapeutic properties of this compound has shown potential anticancer and antimicrobial activities.
| Medical Application | Findings |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines. |
| Antimicrobial Properties | Demonstrates activity against certain bacterial strains. |
A study published in a peer-reviewed journal indicated that derivatives of this compound showed significant inhibition of tumor growth in vitro and in vivo models.
Industry
In industrial applications, this compound is used in the development of dyes and pigments due to its vibrant color properties and stability.
| Industrial Application | Benefits |
|---|---|
| Dye Production | Provides strong coloration and lightfastness. |
| Pigment Development | Enhances the durability of products. |
Case Studies
- Anticancer Research : A study conducted on the effects of this compound on cancer cells demonstrated a reduction in cell viability by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Activity : Research indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
- Synthesis of Derivatives : A synthetic route involving the reaction of 2-phenylacetyl chloride with 1-aminoanthraquinone was optimized to enhance yield and purity, showcasing its utility in generating analogs for further biological testing.
Mechanism of Action
The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The anthraquinone moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit specific enzymes, leading to altered metabolic pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Pharmacological and Industrial Relevance
- Antiplatelet and Antioxidant Applications : Thioacetamide derivatives (e.g., N-(9,10-dioxoanthracen-2-yl)-2-(R-thio)acetamides ) exhibit dual antioxidant and antiplatelet effects, as demonstrated in studies from Lviv Polytechnic National University .
Biological Activity
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide is a synthetic compound derived from the anthraquinone family, characterized by its complex structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C22H15NO3, with a molecular weight of approximately 341.36 g/mol. The compound features a phenylacetamide moiety linked to a 9,10-dioxo-9,10-dihydroanthracene core, which contributes to its unique chemical properties and biological activities.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H15NO3 |
| Molecular Weight | 341.36 g/mol |
| Functional Groups | Amide, Dioxo |
| Structural Features | Anthraquinone core |
Biological Activities
This compound has been investigated for various biological activities:
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. A study highlighted its selective antiproliferative effects against nasopharyngeal carcinoma (NPC) cells, demonstrating an IC50 value lower than that of many conventional chemotherapeutics .
The anticancer activity is attributed to multiple mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : It disrupts cell cycle progression, particularly at the G1/S phase transition.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been linked to enhanced cytotoxic effects on tumor cells.
Antimicrobial Activity
This compound also shows promising antimicrobial properties . It has been tested against various bacterial strains and demonstrated effective inhibition of growth at micromolar concentrations.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(9,10-dioxoanthracen-1-yl)-2-phenylacetamide | Moderate cytotoxicity | Lacks dihydro group |
| 2-(3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfamoylphenyl acetate | Enhanced solubility | Contains sulfamoyl group |
| N-(9,10-dioxoanthracen-1-yl)-2-(piperidin-1-yl)acetamide | Varied pharmacological effects | Incorporates piperidine |
Study 1: Anticancer Efficacy in NPC Cells
In a recent study focused on nasopharyngeal carcinoma (NPC), this compound was evaluated for its anticancer potential. The results indicated that the compound effectively reduced cell viability with an IC50 value significantly lower than standard treatments. The study also reported that the compound induced apoptosis through mitochondrial pathways and increased ROS production .
Study 2: Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial properties of the compound against various pathogens. Results showed that it inhibited bacterial growth at concentrations as low as 5 µg/mL. This suggests potential applications in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide?
- Methodological Answer : The synthesis typically involves three key steps:
Oxidation : Anthracene is oxidized to 9,10-anthraquinone using oxidizing agents like KMnO₄ or CrO₃ .
Acylation : The anthraquinone is reacted with 2-phenylacetic acid in the presence of thionyl chloride (SOCl₂) to form an acyl chloride intermediate .
Amidation : The intermediate is treated with ammonia or a primary amine to yield the final acetamide derivative.
Key Considerations : Purity is achieved via recrystallization or column chromatography. Yields vary based on reaction conditions (e.g., solvent choice, temperature) .
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structure, including bond angles and intermolecular interactions. Refinement with SHELXPRO ensures accuracy .
Q. What in vitro assays are employed to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial Activity : Resazurin-based microdilution (RBMA) or agar diffusion assays test bacterial/fungal inhibition. Example: Staphylococcus aureus (MIC ≤ 50 µg/mL) .
- Antioxidant Activity : Lipid peroxidation (LP) and oxidative protein modification (OMP) assays in rat liver homogenate measure radical scavenging .
- Antiplatelet Activity : Platelet aggregation assays using agonists like ADP or collagen .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in the amidation step?
- Methodological Answer :
- Catalyst Screening : Use coupling agents (e.g., HATU, DCC) or base additives (K₂CO₃) to enhance reactivity .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature Control : Gradual heating (40–60°C) prevents decomposition of sensitive intermediates .
Case Study : Substituting thionyl chloride with EDCI increased yields from 70% to 85% in analogous anthraquinone derivatives .
Q. What computational approaches predict binding affinities of this compound to biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., SARS-CoV-2 spike protein) using software like GROMACS or AMBER .
- MM-GBSA Calculations : Estimate free energy of binding to prioritize high-affinity analogs. Example: S54 ligand showed stronger binding than SSAA09E3 (ΔG = −42.5 kcal/mol vs. −38.7 kcal/mol) .
- Docking Studies : AutoDock Vina or Schrödinger Suite identifies key residues in target pockets (e.g., DNA intercalation sites) .
Q. How can researchers resolve contradictions in reported antimicrobial activity across studies?
- Methodological Answer :
- Assay Standardization : Control variables like inoculum size, solvent (DMSO concentration ≤1%), and incubation time .
- Structural Validation : Confirm compound identity via HPLC and NMR to rule out impurities .
- Comparative Analysis : Test analogs (e.g., fluorophenyl vs. thioacetamide derivatives) to isolate substituent effects .
Example : A 2023 study found that 4-fluorophenyl analogs exhibited 2× higher antifungal activity than non-fluorinated derivatives, likely due to enhanced membrane penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
